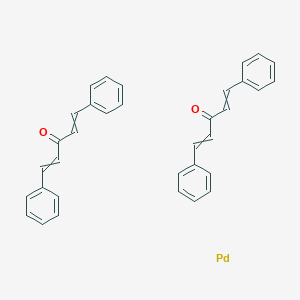

Bis(dibenzylideneacetone)palladium

概要

説明

ジベンジリデンアセトンは、化学式 C17H14O の有機化合物です。明るい黄色の固体として存在し、水には溶けませんが、エタノールには溶けます。 この化合物は、1881年にドイツの化学者ライナー・ルートヴィヒ・クライゼンとスイスの化学者シャルル・クロード・アレクサンドル・クラパレによって初めて合成されました .

2. 製法

ジベンジリデンアセトンは、クライゼン・シュミット縮合反応によって合成できます。以下に、その手順を示します。

反応物: ベンズアルデヒドとアセトン。

反応条件: 水/エタノール媒体中の水酸化ナトリウム (NaOH) 触媒。

3. 化学反応解析

ジベンジリデンアセトンは、興味深い反応性を示します。

[2+2] 環状付加反応: 長時間の日光にさらすと、[2+2] 環状付加反応が起こり、二量体および三量体のシクロブタン環状付加物が生成されます。

一般的な試薬: ベンズアルデヒド、アセトン、水酸化ナトリウム。

主な生成物: 主な生成物はジベンジリデンアセトンそのものです。

4. 科学研究における用途

ジベンジリデンアセトンは、さまざまな分野で応用されています。

有機金属化学: 有機金属錯体の配位子として役立ちます。

準備方法

Dibenzylideneacetone can be synthesized via the Claisen-Schmidt condensation reaction. Here’s how it’s done:

Reactants: Benzaldehyde and acetone.

Reaction Conditions: Sodium hydroxide (NaOH) catalyst in a water/ethanol medium.

Purity: Recrystallization can yield the trans, trans isomer in high purity.

化学反応の分析

Cross-Coupling Reactions

[Pd(dba)₂] serves as a pre-catalyst in numerous cross-coupling reactions, often paired with ligands like triphenylphosphine (PPh₃) or XPhos to enhance activity.

Buchwald–Hartwig Amination

-

Reaction : Coupling of aryl halides with amines to form aryl amines.

-

Example : Aryl bromides react with morpholine in the presence of [Pd(dba)₂] (1.5 mol%), XPhos (3 mol%), and NaOtBu in toluene at reflux (110°C), achieving yields up to 94% .

-

Conditions :

Substrate Nucleophile Ligand Solvent Temp. (°C) Yield 4-Chlorotoluene Morpholine XPhos Toluene 110 94%

Suzuki–Miyaura Coupling

-

Reaction : Coupling of aryl halides with boronic acids.

-

Example : 7-Bromopyrido[2,3-b]pyrazine reacts with methyl boronate using [Pd(dba)₂] (10 mol%), PPh₃, and Cs₂CO₃ in dioxane at 100°C, yielding 60% product .

Hydroamination and Dearomatization

[Pd(dba)₂] enables selective hydroamination of nonactivated arenes under mild conditions.

-

Reaction : Dearomative 1,4-hydroamination of naphthalene derivatives using K-Selectride as a hydride source .

-

Key Steps :

-

Photocycloaddition to disrupt aromaticity.

-

Pd-catalyzed hydroamination to form 1,4-cyclohexadienes.

-

Carbonylation and Allylation

[Pd(dba)₂] catalyzes carbonylation of alkenyl/aryl halides and allylation of stabilized anions.

-

Carbonylation : Converts aryl halides to aldehydes or ketones using CO gas .

-

Allylation : Allyl acetates react with nucleophiles (e.g., malonates) under mild conditions .

Heck Coupling

-

Reaction : Coupling of aryl halides with alkenes to form substituted alkenes.

-

Example : Synthesis of 2-aryl-2,5-dihydrofurans using neopentyl phosphine ligands .

-

Conditions : [Pd(dba)₂] (2–5 mol%), ligand, base, 80–100°C.

Oxidation Reactions

[Pd(dba)₂] with cyclic thiourea ligands facilitates aerobic oxidation of alcohols to aldehydes/ketones .

-

Substrate : Primary/secondary alcohols.

-

Conditions : O₂ (1 atm), rt to 60°C.

Critical Considerations

-

Ligand Dependency : Reactions often require tailored ligands (e.g., XPhos for amination, neopentyl phosphine for Heck coupling) to optimize yields and selectivity .

-

Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance stability of intermediates in cyclization and coupling reactions .

-

Air Sensitivity : While [Pd(dba)₂] is air-stable, reactions are typically conducted under inert atmospheres to prevent Pd oxidation .

科学的研究の応用

Cross-Coupling Reactions

Pd(dba)2 is predominantly used as a catalyst in various cross-coupling reactions, including:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides. A study demonstrated that Pd(dba)2, in conjunction with phosphine ligands, effectively catalyzes the formation of biaryl compounds .

- Heck Reaction : The Heck reaction utilizes Pd(dba)2 to couple alkenes with aryl halides, facilitating the formation of substituted alkenes. The efficiency of this reaction was noted in several reports where high yields were achieved under mild conditions .

- Buchwald-Hartwig Amination : This method employs Pd(dba)2 for the amination of aryl halides with amines, showcasing its ability to facilitate C-N bond formation .

Stille Coupling

The Stille reaction involves the coupling of organostannanes with halides, and Pd(dba)2 serves as an efficient catalyst. Research indicates that this catalyst can yield products with excellent selectivity and efficiency under optimized conditions .

Synthesis of Complex Organic Molecules

A notable application of Pd(dba)2 is in the total synthesis of complex alkaloids. For instance, researchers utilized Pd(dba)2 in conjunction with specific ligands to achieve high yields in the synthesis of intricate molecular architectures .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halide + Boronic acid | 95 | |

| Buchwald-Hartwig | Aryl halide + Amine | 90 | |

| Stille Coupling | Organostannane + Halide | 92 |

Development of Organic Electronics

Recent studies have highlighted the role of Pd(dba)2 in developing organic semiconductors. It has been employed to synthesize triarylamine-based materials, which are crucial for organic light-emitting diodes (OLEDs). The unique properties imparted by the palladium complex allow for tunable electronic characteristics, enhancing device performance .

作用機序

ジベンジリデンアセトンの作用機序は、その特定の用途によって異なります。配位子としては、金属の配位と反応性に影響を与えます。その分子標的と経路をさらに調査する必要があります。

類似化合物との比較

ジベンジリデンアセトンのユニークさは、その構造と反応性にあります。類似化合物には、ベンジリデンアセトンやその他のα、β-不飽和ケトンなどがあります。

生物活性

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) is a prominent organopalladium complex utilized extensively in catalysis, particularly in organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound(0) is characterized by its dark purple/brown solid form and modest solubility in organic solvents. The chemical formula is , with a molecular weight of 575.00 g/mol. The structure consists of palladium coordinated with two dibenzylideneacetone ligands, which can be easily displaced, making it a versatile catalyst in various reactions such as Suzuki and Negishi coupling .

The biological activity of Pd(dba)₂ is primarily attributed to its ability to facilitate various chemical transformations through palladium's catalytic properties. It acts as a Lewis acid, enhancing electrophilic character in substrates and promoting nucleophilic attacks. This property is crucial in drug synthesis, where Pd(dba)₂ catalyzes the formation of carbon-carbon bonds, leading to the development of complex organic molecules .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound(0). Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a study demonstrated that Pd(dba)₂ complexes exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, by disrupting cellular redox balance .

Antimicrobial Properties

In addition to its anticancer effects, this compound(0) has shown promising antimicrobial activity. A comparative study revealed that palladium complexes can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve interference with bacterial cell wall synthesis and function.

Case Study 1: Anticancer Mechanisms

A study conducted by researchers at the University of Groningen investigated the effects of Pd(dba)₂ on human cancer cell lines. The results indicated that treatment with Pd(dba)₂ resulted in significant cell death (up to 70% in some lines), attributed to increased ROS production and subsequent activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of Pd(dba)₂ against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 575.00 g/mol |

| Solubility | Modestly soluble in organic solvents |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | MIC = 50 µg/mL against bacteria |

特性

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060224, DTXSID401274418 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | trans,trans-Dibenzalacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35225-79-7, 538-58-9 | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzalacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。